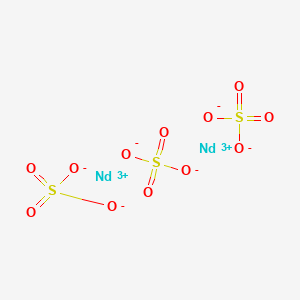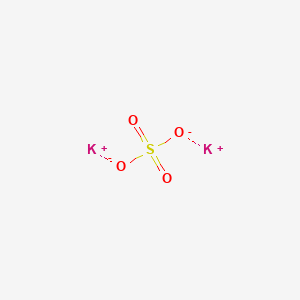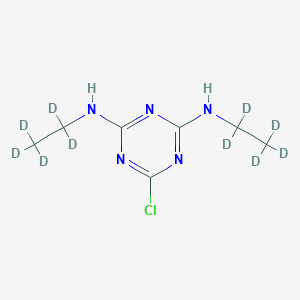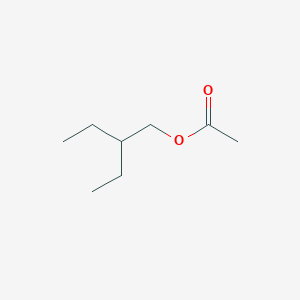
1-Phenethylpiperazine
Overview
Description
1-Phenethylpiperazine (1-PP) is a synthetic compound that has a wide range of applications in the scientific research field. It is a cyclic diamine that is composed of two piperazine rings linked together by a methylene bridge. 1-PP is utilized in a variety of experiments and research projects, as it has been found to possess unique biochemical and physiological effects.
Scientific Research Applications
Serotonin Receptor Antagonism for Sleep Improvement
Research has identified phenethylpiperazine amides as potent and selective antagonists of the serotonin 5-HT(2A) receptor. This antagonism is associated with improved sleep maintenance insomnia. In vivo studies have shown that these compounds, which include 1-phenethylpiperazine, increase sleep consolidation and deep sleep, indicating potential applications in sleep disorder treatments (Xiong et al., 2010).
Sigma Receptor Studies for Neurology and Oncology
N-1-allyl-N´-4-phenethylpiperazine analogs were investigated for their potential in sigma receptor studies, particularly relevant in neurology, psychiatry, and oncology. These studies involve radioiodinated σ(1) receptor ligands, offering insights into the role of this compound derivatives in these fields (Lever et al., 2012).
CCR1 Antagonism for Inflammatory Diseases
This compound derivatives have been identified as CCR1 antagonists, which are useful in treating inflammatory diseases. These compounds demonstrated good receptor affinity and favorable in vivo pharmacokinetic properties, marking them as potential therapeutic agents for inflammatory conditions (Norman, 2006).
Analgesic Potential
Research on this compound derivatives has shown potent analgesic activities. For instance, certain compounds demonstrated significant inhibition of pain at certain dosages, suggesting their potential application in pain management (Okada et al., 1984).
Cancer Treatment Research
In the field of oncology, phenethylpiperazine side chains have been identified as potent replacements in pyrrolopyrimidines, acting as specific MRP1 inhibitors. This discovery is significant for enhancing the efficacy of anticancer drugs and overcoming multidrug resistance, a major challenge in cancer treatment (Wang et al., 2004).
Biochemical Analysis
Biochemical Properties
1-(2-Phenylethyl)piperazine plays a role in several biochemical reactions. It has been found to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-(2-Phenylethyl)piperazine can affect neurotransmission and neuromuscular function . Additionally, this compound interacts with gamma-aminobutyric acid (GABA) receptors, acting as an agonist and influencing inhibitory neurotransmission . These interactions highlight the compound’s potential impact on nervous system function.
Cellular Effects
1-(2-Phenylethyl)piperazine has been shown to influence various cellular processes. In neuronal cells, it can modulate cell signaling pathways by affecting the activity of acetylcholine and GABA receptors . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and viability. Furthermore, the compound’s interaction with acetylcholinesterase can result in altered neurotransmitter levels, affecting synaptic transmission and overall neuronal activity .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Phenylethyl)piperazine involves its binding interactions with specific biomolecules. By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . This results in prolonged activation of acetylcholine receptors and enhanced cholinergic signaling. Additionally, as a GABA receptor agonist, 1-(2-Phenylethyl)piperazine enhances inhibitory neurotransmission, contributing to its overall effects on the nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Phenylethyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(2-Phenylethyl)piperazine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound may result in cumulative effects on cellular function, including potential alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Phenylethyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit mild effects on neurotransmission and cellular function . At higher doses, it can cause significant neurotoxic symptoms, including convulsions, tremors, and restlessness . These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
1-(2-Phenylethyl)piperazine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, 1-(2-Phenylethyl)piperazine can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 1-(2-Phenylethyl)piperazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. The distribution of 1-(2-Phenylethyl)piperazine can impact its overall bioavailability and effectiveness in exerting its biochemical effects .
Subcellular Localization
The subcellular localization of 1-(2-Phenylethyl)piperazine is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its activity. For example, 1-(2-Phenylethyl)piperazine may localize to the synaptic cleft in neuronal cells, where it interacts with neurotransmitter receptors and enzymes . This localization is crucial for its role in modulating neurotransmission and cellular function.
Properties
IUPAC Name |
1-(2-phenylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-5,13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUAPSRIYZLAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201292 | |
| Record name | 1-Phenethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5321-49-3 | |
| Record name | 1-(2-Phenylethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenethylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)






![2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B155401.png)


